molecular formula C14H18N2O4 B13387146 Prolyltyrosine

Prolyltyrosine

Cat. No.: B13387146
M. Wt: 278.30 g/mol
InChI Key: OIDKVWTWGDWMHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prolyltyrosine is a dipeptide composed of the amino acids proline and tyrosine. It is an incomplete breakdown product of protein digestion or protein catabolism. Dipeptides like this compound are known to have physiological or cell-signaling effects, although most are simply short-lived intermediates on their way to specific amino acid degradation pathways .

Preparation Methods

The synthesis of prolyltyrosine involves several steps. One method includes the preparation of caproic acid chloride using thionylchloride, followed by Schotten–Baumann acylation of L-proline by the obtained acid chloride. The next step is the esterification of L-tyrosine in methanol in the presence of thionylchloride. Finally, the methyl ester of N-caproyl-L-prolyl-L-tyrosine is synthesized by the mixed anhydride method using isobutylchloroformate in dimethylformamide .

Chemical Reactions Analysis

Prolyltyrosine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thionylchloride for esterification and isobutylchloroformate for the mixed anhydride method. The major products formed from these reactions are typically the methyl ester of N-caproyl-L-prolyl-L-tyrosine .

Scientific Research Applications

Prolyltyrosine has several scientific research applications. It is used in the study of protein digestion and catabolism. This compound is also studied for its physiological or cell-signaling effects .

Mechanism of Action

The mechanism of action of prolyltyrosine involves its role as an intermediate in protein digestion and catabolism. It may have cell-signaling effects, although these are not fully understood. The molecular targets and pathways involved in its action are still under investigation .

Comparison with Similar Compounds

Prolyltyrosine is unique due to its composition of proline and tyrosine. Similar compounds include other dipeptides composed of different amino acids. . These compounds share some similarities with this compound but differ in their specific amino acid composition and resulting properties.

Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-2-(pyrrolidine-2-carbonylamino)propanoic acid

InChI

InChI=1S/C14H18N2O4/c17-10-5-3-9(4-6-10)8-12(14(19)20)16-13(18)11-2-1-7-15-11/h3-6,11-12,15,17H,1-2,7-8H2,(H,16,18)(H,19,20)

InChI Key

OIDKVWTWGDWMHY-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O

physical_description

Solid

Origin of Product

United States

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